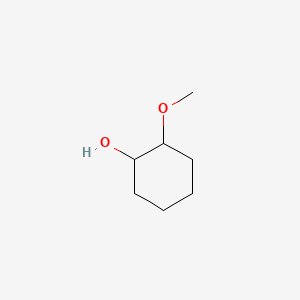
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans (rac-MPPCA-HCl) is a chiral compound that has been used in the synthesis of various pharmaceuticals, including drugs for the treatment of Alzheimer’s disease, Parkinson’s disease, and diabetes. It has also been used in the development of novel drugs, such as anti-hypertensives and anti-inflammatory agents. Rac-MPPCA-HCl has become increasingly popular due to its ability to serve as a starting material for the synthesis of a wide range of pharmaceuticals.
科学研究应用
Rac-MPPCA-HCl has been used in a variety of scientific research applications. For example, it has been used to study the structure and function of G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Additionally, it has been used to study the mechanism of action of various drugs, including those used to treat Alzheimer’s disease, Parkinson’s disease, and diabetes.
作用机制
Rac-MPPCA-HCl has been shown to act as an agonist of the G-protein coupled receptors (GPCRs). Specifically, it binds to the receptor and activates the G-protein, which in turn activates a cascade of intracellular signaling pathways. This leads to the production of various secondary messengers, including cAMP, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects
Rac-MPPCA-HCl has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to increase cAMP levels, which can lead to increased energy production, improved glucose tolerance, and improved cardiovascular health. Additionally, it has been shown to increase the production of nitric oxide, which can lead to improved blood flow, improved cognitive function, and improved muscle strength.
实验室实验的优点和局限性
Rac-MPPCA-HCl has several advantages for use in laboratory experiments. For example, it is relatively stable, has a low toxicity profile, and can be easily synthesized. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with. Additionally, it is sensitive to light and heat and can degrade over time.
未来方向
There are a number of potential future directions for research involving rac-MPPCA-HCl. For example, further studies could be conducted to better understand its mechanism of action and to identify new therapeutic applications. Additionally, further research could be conducted to identify novel synthesis methods and to improve its solubility. Additionally, further research could be conducted to explore its potential as a drug delivery system. Finally, further research could be conducted to better understand its toxicity profile and to identify potential adverse effects.
合成方法
Rac-MPPCA-HCl can be synthesized through a variety of methods, including the use of anhydrous hydrogen chloride, anhydrous ammonia, and a palladium catalyst. The reaction begins with the conversion of the anhydrous hydrogen chloride and anhydrous ammonia to form a palladium chloride complex. This complex then reacts with the 4-methylphenyl pyrrolidine-3-carboxylic acid (MPPCA) in the presence of a palladium catalyst to form the desired product, rac-MPPCA-HCl.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methyl-3-phenylbut-2-en-1-one", "Step 2: Reduction of 4-methyl-3-phenylbut-2-en-1-one with sodium borohydride to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol", "Step 3: Oxidation of rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol with sodium chlorite and acetic acid to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-one", "Step 4: Conversion of rac-(3R,4S)-4-(4-methylphenyl)butan-2-one to rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans through a series of reactions involving sodium hydroxide, hydrochloric acid, and water" ] } | |
CAS 编号 |
1423037-43-7 |
产品名称 |
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans |
分子式 |
C12H16ClNO2 |
分子量 |
241.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



